

Physicochemical Properties of 2-(2-Chloroethyl)-4-methylthiazole

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Compound of Interest

Compound Name: 2-(2-Chloroethyl)-4-methylthiazole

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Technical Guide & Whitepaper

Executive Summary

2-(2-Chloroethyl)-4-methylthiazole is a halogenated thiazole derivative characterized by a reactive chloroethyl side chain. It belongs to a class of compounds utilized as intermediates in the synthesis of pharmaceuticals (sedatives, anticonvulsants) and agrochemicals. Its utility is defined by the electrophilic nature of the chloroethyl group, which serves as a versatile handle for nucleophilic substitution reactions.

This guide details the physicochemical constants, reactivity profiles, and handling protocols required for high-integrity research and development. It specifically addresses the critical distinction between the 2-isomer and the pharmacologically active 5-isomer (Clomethiazole), providing a robust framework for identification and quality control.

Chemical Identity & Structural Analysis

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen. The position of the chloroethyl group significantly influences the electronic distribution and reactivity of the molecule.

Nomenclature and Identification

Feature	Description
Systematic Name	2-(2-Chloroethyl)-4-methyl-1,3-thiazole
Common Isomer	Clomethiazole (5-(2-Chloroethyl)-4-methylthiazole)
Molecular Formula	C ₆ H ₈ ClNS
Molecular Weight	161.65 g/mol
SMILES (2-isomer)	<chem>Cc1csc(CCCI)n1</chem>
SMILES (5-isomer)	<chem>Cc1c(CCCI)scn1</chem>
CAS Number	2-isomer: Not widely listed (Precursor alcohol: 64271-00-7)5-isomer: 533-45-9

Structural Isomerism & Electronic Effects

The 2-position (between S and N) is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack and deprotonation. A chloroethyl group at this position is less sterically hindered than at the 5-position but may exhibit different stability profiles due to the inductive effect of the adjacent heteroatoms.

- 5-isomer (Clomethiazole): The chloroethyl group is at the "back" of the ring. This is the standard pharmaceutical scaffold.
- 2-isomer: The chloroethyl group is at the "front" (between heteroatoms). Often analyzed as a positional impurity in Clomethiazole synthesis.

Physicochemical Profile

The following data aggregates experimental values for the 5-isomer (Clomethiazole) and predictive models for the 2-isomer, providing a baseline for laboratory manipulation.

Key Constants Table

Property	Value (5-Isomer / Clomethiazole)	Predicted / Observed Trend (2-Isomer)
Physical State	Viscous liquid (Free base); Crystalline solid (HCl salt)	Likely liquid at RT (Free base)
Melting Point	< 25°C (Free base); ~130°C (Edisylate salt)	Similar range expected
Boiling Point	235°C (at 760 mmHg)	~220–240°C
Density	1.192 g/cm ³	~1.18–1.20 g/cm ³
Solubility (Water)	~10 g/L (pH 7.[1]4)	Moderate; highly soluble as salt
LogP (Octanol/Water)	1.94	~1.8–2.1 (Lipophilic)
pKa	3.25 (Weak base)	~2.5–3.0 (Slightly less basic due to N-proximity)
Vapor Pressure	0.06 mmHg at 25°C	Low volatility

Scientific Insight: The LogP of ~1.94 indicates significant lipophilicity, facilitating blood-brain barrier penetration (relevant for the 5-isomer's sedative effects). For the 2-isomer, this lipophilicity suggests it will co-extract with organic solvents (DCM, Ethyl Acetate) during workup.

Reactivity & Degradation Pathways

Understanding the reactivity of the chloroethyl tail is paramount for stability and synthesis. The chlorine atom is a good leaving group, making the compound an alkylating agent.

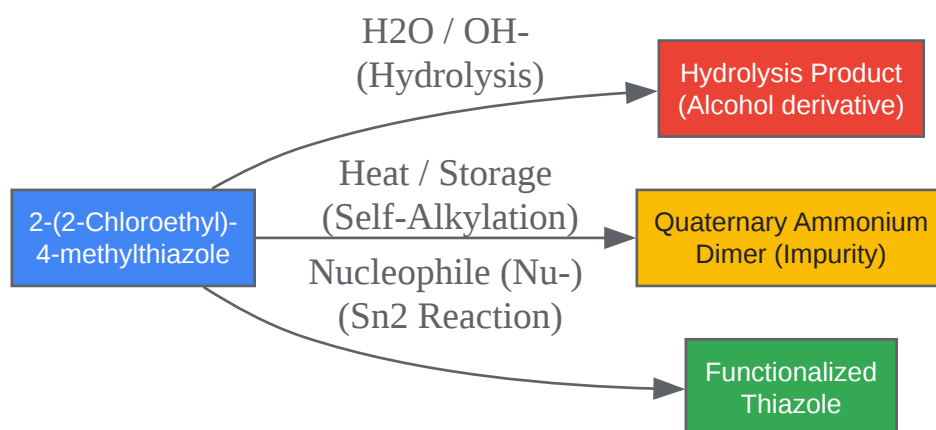
Primary Reaction Mechanisms

- **Nucleophilic Substitution (S_N2):** The primary mode of reaction. Nucleophiles (amines, thiols) attack the terminal carbon of the ethyl chain, displacing chloride.
- **Hydrolysis:** In aqueous media, especially at elevated temperatures or extreme pH, the chloride is displaced by water/hydroxide to form the corresponding alcohol (Thiazoleethanol).

- Quaternization: The thiazole nitrogen is weakly nucleophilic but can react intermolecularly with the chloroethyl group of another molecule to form dimeric quaternary ammonium salts (self-alkylation) upon prolonged storage.

Pathway Visualization

The following diagram illustrates the degradation and reactivity pathways, essential for troubleshooting stability issues.



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Figure 1: Reactivity landscape of chloroethyl-thiazoles. Note the competition between useful substitution and degradative hydrolysis/dimerization.

Experimental Protocols

Quality Control: HPLC Method for Isomer Separation

To distinguish the 2-isomer from the 5-isomer or quantify purity, a Reverse-Phase HPLC method is recommended.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 60% B over 20 minutes.

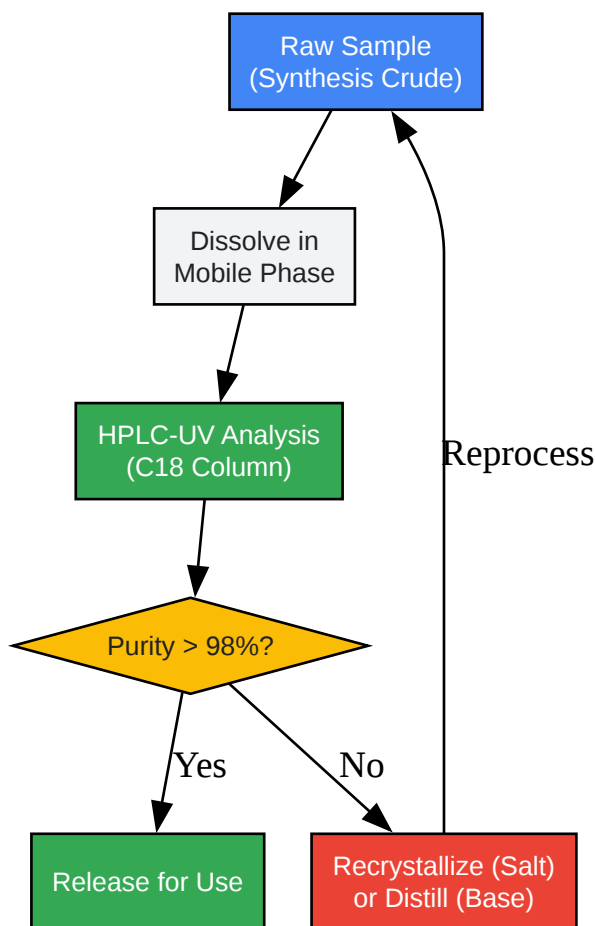
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Thiazole ring absorption).
- Expected Retention: The 5-isomer (Clomethiazole) typically elutes later than the corresponding alcohol degradation product. The 2-isomer, being structurally similar, requires a shallow gradient for resolution.

Synthesis & Purification Logic

If synthesizing the 2-isomer from 4-methyl-2-thiazoleethanol:

- Chlorination: React the alcohol with Thionyl Chloride () in Dichloromethane.
- Causality: Use of is preferred over to drive the reaction via gas evolution (), preventing equilibrium reversal.
- Purification: The free base is an oil. Distillation under high vacuum (< 5 mmHg) is required to prevent thermal degradation (dimerization).

Analytical Workflow Diagram



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Figure 2: Quality Control Decision Tree for Thiazole Intermediates.

Handling, Safety, & Toxicology

Warning: Thiazole derivatives with chloroethyl side chains are potential alkylating agents.

- Toxicity: The 5-isomer (Clomethiazole) is a potent sedative and anticonvulsant.[2] The 2-isomer should be treated as a bioactive analogue with unknown potency.
- Skin Absorption: High lipophilicity (LogP ~1.94) implies rapid dermal absorption.
- Handling:
 - Use Nitrile gloves (0.11 mm minimum).

- Work within a fume hood to avoid inhalation of vapors.
- Decontamination: Treat spills with 10% aqueous sodium hydroxide to hydrolyze the chloro group to the less toxic alcohol.

References

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Sources

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